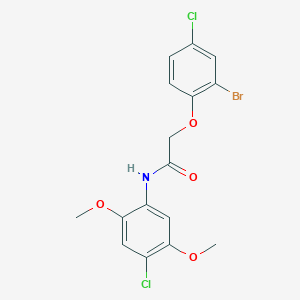
2-(2-bromo-4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as bromochloroacetyl-4-chloro-2,5-dimethoxyphenyl ether or BCA-DMPE.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anticancer properties and can induce cell death in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the cells, leading to cell death. It has also been suggested that the compound may work by inducing oxidative stress in the cells, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-bromo-4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide in lab experiments is its potential as a new drug candidate for the treatment of cancer and other diseases. It has also been shown to have a broad spectrum of activity against different types of cancer cells, bacteria, and fungi. However, there are limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 2-(2-bromo-4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of interest is the study of its mechanism of action and potential side effects. Further studies are also needed to understand its potential as an anti-inflammatory agent and its effect on the immune system. Additionally, the compound could be studied for its potential use in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its synthesis method has been reported in the literature, and it has been studied for its potential use as a new drug candidate for the treatment of cancer, as well as for its anti-inflammatory and antimicrobial properties. Further studies are needed to understand its mechanism of action and potential side effects, as well as its potential use in other fields of research.
Synthesis Methods
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves the reaction of 2-bromo-4-chlorophenol with 4-chloro-2,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with bromoacetyl chloride to obtain the final product. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for their studies.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO4/c1-22-14-7-12(15(23-2)6-11(14)19)20-16(21)8-24-13-4-3-9(18)5-10(13)17/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZADPMQXPRJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B6043952.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6043959.png)
![N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B6043967.png)
![1-(4-ethylbenzyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B6043971.png)
![ethyl 1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6043979.png)
![2-[1-cyclopentyl-4-(2,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6043982.png)
![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(2-phenylethyl)-1H-1,2,3-triazole](/img/structure/B6043987.png)
![3-(acetylamino)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6043991.png)
![6-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6043994.png)

![2-ethyl-1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6044012.png)

![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6044023.png)
![N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6044047.png)
